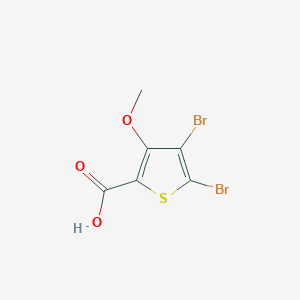
2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C19H13ClFN3OS, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses in various fields of research.
作用機序
The mechanism of action of 2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its ability to inhibit the activity of certain kinases. Specifically, this compound has been shown to bind to the ATP-binding site of certain kinases, which prevents them from carrying out their normal functions. This inhibition can lead to a variety of physiological effects, depending on the specific kinase that is targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide are complex and varied, depending on the specific kinase that is targeted. Some of the most common effects of this compound include changes in cell signaling pathways, alterations in gene expression, and changes in cellular metabolism. These effects can have a wide range of physiological consequences, including changes in cell growth and proliferation, alterations in immune function, and changes in the activity of various organs and tissues.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide in lab experiments is its ability to selectively target specific kinases. This allows researchers to study the function of these enzymes in a controlled and precise manner. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many potential future directions for research involving 2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide. One area of interest is the development of new compounds that are more potent and selective inhibitors of specific kinases. Another area of research involves exploring the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, there is ongoing research exploring the potential use of this compound as a tool for studying the function of various kinases in the body.
合成法
The synthesis of 2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a multi-step process that involves the reaction of various starting materials, including 2-chloro-4-fluorobenzonitrile, 3-bromo-2-thiophenecarboxaldehyde, and 2-hydrazinylpyrazine. The resulting compound is then purified through various methods, including recrystallization and column chromatography.
科学的研究の応用
2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of certain proteins and enzymes in the body. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in various cellular processes.
特性
IUPAC Name |
2-chloro-4-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-13-7-11(18)1-2-12(13)16(22)21-8-14-15(20-5-4-19-14)10-3-6-23-9-10/h1-7,9H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKNWALETWUBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2985447.png)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride](/img/structure/B2985448.png)
![2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2985450.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide](/img/structure/B2985451.png)

![N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985455.png)

![5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2985460.png)



